1-(Dichloromethyl)-2-(trichloromethyl)benzene
Overview
Description
1-(Dichloromethyl)-2-(trichloromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with two chloromethyl groups, one dichloromethyl (-CHCl2) and one trichloromethyl (-CCl3)
Scientific Research Applications
1-(Dichloromethyl)-2-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-2-(trichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the reaction of benzene with chlorinating agents such as chlorine gas in the presence of a catalyst like ferric chloride (FeCl3). The reaction conditions often include controlled temperature and illumination to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where benzene is treated with chlorine under specific conditions to ensure high yield and purity. The process may also involve purification steps such as distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1-(Dichloromethyl)-2-(trichloromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other less oxidized forms.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce methyl-substituted benzene derivatives .
Mechanism of Action
The mechanism by which 1-(Dichloromethyl)-2-(trichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl groups can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to changes in the activity of enzymes or the function of receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler aromatic compound with a single chlorine substituent.
Trichloromethylbenzene: Contains a trichloromethyl group but lacks the dichloromethyl group.
Dichloromethylbenzene: Contains a dichloromethyl group but lacks the trichloromethyl group.
Uniqueness
1-(Dichloromethyl)-2-(trichloromethyl)benzene is unique due to the presence of both dichloromethyl and trichloromethyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
1-(dichloromethyl)-2-(trichloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl5/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMNSLMVCBBGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181836 | |
Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-57-3 | |
Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2741-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dichloromethyl)-2-(trichloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS8ZP7BKF2 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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